5-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a dioxane-4,6-dione core substituted with a 2,2-dimethyl group and a methylidene-linked 5-(4-bromophenyl)furan moiety. The 4-bromophenyl group introduces steric bulk and electron-withdrawing effects, while the furan ring contributes π-conjugation. This compound is synthesized via condensation reactions involving Meldrum’s acid and functionalized aldehydes or ketones, as seen in analogous syntheses .
Properties
Molecular Formula |
C17H13BrO5 |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H13BrO5/c1-17(2)22-15(19)13(16(20)23-17)9-12-7-8-14(21-12)10-3-5-11(18)6-4-10/h3-9H,1-2H3 |
InChI Key |
SFZSCYVKKDLMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for designing new molecules.
Biology and Medicine: Its unique structure may have biological activity, making it relevant for drug discovery.
Industry: It can be used in the synthesis of functional materials.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it may interact with specific molecular targets (e.g., enzymes, receptors) or affect cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 5-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione, highlighting key differences in substituents, synthesis, and properties:
Key Comparative Insights:
In contrast, methoxy or hydroxy substituents (e.g., ) introduce electron-donating or polar groups, altering solubility and interaction with biological targets.
Biological Activity: MAF,3a (), a furan-substituted analog, inhibited P. The addition of a bromophenyl group in the target compound could enhance membrane penetration or target specificity .
Synthetic Flexibility: Meldrum’s acid derivatives are highly modular. For example, highlights the use of diverse acid chlorides (e.g., 3-cyclopropylpropanoic acid) to generate hydroxy-alkylidene variants, while demonstrates sulfur-based functionalization. The target compound’s synthesis likely follows similar condensation protocols .
Structural Diversity :
- Replacement of the dioxane core with diazinane (e.g., BAF,3b in ) or sulfanylidene-diazinane () introduces nitrogen or sulfur heteroatoms, which can modulate electronic properties and binding interactions in enzymatic contexts .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
5-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a furan ring and a dioxane moiety, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C17H13BrO5
- Molecular Weight : 377.19 g/mol
- CAS Number : 309925-30-2
The biological activity of 5-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of specific bacterial strains.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by modulating apoptotic pathways.
Biological Activity Data
| Activity Type | Target/Organism | IC50 Value | Assay Description |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Not specified | Inhibition of bacterial growth in vitro |
| Anticancer | Cancer cell lines | Not specified | Induction of apoptosis assessed via flow cytometry |
| Enzyme Inhibition | Lethal factor (Bacillus anthracis) | 850 nM | Fluorescence peptide cleavage assay |
Antimicrobial Activity
A study evaluated the antimicrobial properties of the compound against several bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Efficacy
In vitro studies conducted on human cancer cell lines demonstrated that the compound could induce apoptosis. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.
Research Findings
Recent research has highlighted the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Modifications in the molecular structure have been shown to improve potency against specific cancer types and enhance selectivity towards bacterial targets.
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